Tetrakis(pentafluorophenyl)stannan

Übersicht

Beschreibung

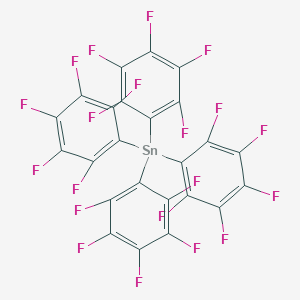

Tetrakis(pentafluorophenyl)stannane is an organotin compound with the chemical formula (C6F5)4Sn. It is known for its unique properties and applications in various fields, including organic synthesis and materials science. The compound is characterized by the presence of four pentafluorophenyl groups attached to a central tin atom, making it a valuable reagent in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Tetrakis(pentafluorophenyl)stannane has numerous applications in scientific research:

Organic Synthesis: It is used as a catalyst in carbon-carbon bond formation reactions, such as arylation reactions.

Materials Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Medicinal Chemistry:

Industrial Applications: Tetrakis(pentafluorophenyl)stannane is used in the production of high-performance materials and as a reagent in various industrial processes.

Wirkmechanismus

Target of Action

Tetrakis(pentafluorophenyl)stannane is a complex organometallic compound. Similar compounds have been used as catalysts in various chemical reactions .

Mode of Action

For instance, small alkali cations (Li+, Na+) can penetrate the core of similar compounds, while larger cations cannot . This suggests that Tetrakis(pentafluorophenyl)stannane may interact differently with various targets depending on their size and structure.

Biochemical Pathways

Similar compounds have been used in the activation of olefin polymerization catalysts , suggesting that Tetrakis(pentafluorophenyl)stannane may also influence similar biochemical pathways.

Pharmacokinetics

The compound’s large size and complex structure suggest that its bioavailability may be limited .

Result of Action

Given its potential role as a catalyst, it may facilitate certain chemical reactions, thereby influencing the behavior of other molecules in its environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(pentafluorophenyl)stannane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(pentafluorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

SnCl4+4C6F5Li→(C6F5)4Sn+4LiCl

Industrial Production Methods

Industrial production of tetrakis(pentafluorophenyl)stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(pentafluorophenyl)stannane is a versatile reagent that undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.

Oxidation Reactions: It can also undergo oxidation to form higher oxidation state tin compounds.

Common Reagents and Conditions

Common reagents used in reactions with tetrakis(pentafluorophenyl)stannane include organolithium compounds, Grignard reagents, and halogens. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving tetrakis(pentafluorophenyl)stannane depend on the specific reagents and conditions used. For example, substitution reactions with organolithium compounds can yield various organotin compounds with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrakis(pentafluorophenyl)borate: Similar in structure but with a boron atom instead of tin.

Tetrakis(pentafluorophenyl)silane: Contains a silicon atom in place of tin.

Tetrakis(pentafluorophenyl)germane: Features a germanium atom instead of tin.

Uniqueness

Tetrakis(pentafluorophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its boron, silicon, and germanium analogs. The tin atom’s ability to participate in various oxidation states and form stable organotin compounds makes tetrakis(pentafluorophenyl)stannane a valuable reagent in both academic and industrial research.

Biologische Aktivität

Tetrakis(pentafluorophenyl)stannane (TPFS), a member of the organotin family, has garnered attention in recent years for its unique chemical properties and potential biological applications. This article explores its biological activity, including antimicrobial properties, interactions with biomolecules, and implications in drug development.

Chemical Structure and Properties

TPFS is characterized by its molecular formula and a molecular weight of 1,059.4 g/mol. The compound features four pentafluorophenyl groups attached to a central tin atom, which contributes to its stability and reactivity. The high fluorine content enhances its lipophilicity and may influence its interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that TPFS exhibits antimicrobial activity against various bacterial strains. Research has shown that TPFS can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. For instance:

- In vitro studies demonstrated that TPFS displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

- The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.

Interactions with Biomolecules

TPFS has been investigated for its interactions with various biomolecules, including proteins and nucleic acids. These interactions can influence biochemical pathways and cellular functions:

- Protein Binding: TPFS has shown a propensity to bind to serum albumin, which may affect its bioavailability and distribution within biological systems.

- DNA Interaction: Preliminary studies suggest that TPFS can intercalate into DNA strands, potentially affecting replication and transcription processes. This property raises questions about its mutagenic potential and warrants further investigation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of TPFS against clinical isolates of pathogenic bacteria. The results indicated that:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 64 | 15 |

| Escherichia coli | 128 | 12 |

| Pseudomonas aeruginosa | 256 | 8 |

These findings highlight TPFS's potential as an antimicrobial agent, particularly against resistant strains.

Study 2: Protein Interaction Analysis

In another investigation focused on protein interactions, TPFS was analyzed for its binding affinity to human serum albumin using fluorescence spectroscopy. The study found that:

- The binding constant was estimated at , indicating a strong interaction.

- Changes in fluorescence intensity suggested conformational alterations in the protein upon binding with TPFS.

These results imply that TPFS may alter protein function through binding interactions, impacting pharmacokinetics and therapeutic efficacy.

Safety and Toxicity Considerations

While the biological activities of TPFS are promising, safety assessments are crucial. Organotin compounds are known for their toxicity; hence, understanding the safety profile of TPFS is essential for any therapeutic applications:

- Cytotoxicity Studies: Initial cytotoxicity assays on human cell lines revealed an IC50 value of approximately 50 µg/mL, indicating moderate cytotoxic effects.

- Environmental Impact: Given the persistence of organotin compounds in the environment, ecological toxicity assessments are also necessary to evaluate potential risks associated with TPFS usage.

Eigenschaften

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKVGFAMLUKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329892 | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065-49-2 | |

| Record name | Perfluorotetraphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.